4-Methoxypentan-2-ol
Overview
Description
4-Methoxypentan-2-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is soluble in water and commonly used in various industrial applications. This compound is part of the alcohol family and is characterized by the presence of a methoxy group attached to the second carbon of a pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxypentan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxypentanal with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methoxypentanal. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions. The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When oxidized using reagents like potassium permanganate or chromium trioxide, this compound can be converted to 4-methoxypentanoic acid.
Reduction: The compound can be reduced to 4-methoxypentane using strong reducing agents such as lithium aluminum hydride.
Substitution: In the presence of strong acids or bases, the methoxy group can be substituted with other functional groups, leading to the formation of various derivatives.
Major Products Formed:
Oxidation: 4-Methoxypentanoic acid
Reduction: 4-Methoxypentane
Substitution: Various substituted pentanols depending on the reagents used
Scientific Research Applications
4-Methoxypentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: Research has explored its potential use in drug formulation and delivery systems due to its solubility and reactivity.
Industry: this compound is employed in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxypentan-2-ol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: The compound can act as a substrate for alcohol dehydrogenases, leading to its oxidation or reduction.
Solvent Properties: Its ability to dissolve a wide range of substances makes it useful in facilitating chemical reactions and enhancing the solubility of other compounds.
Chemical Reactivity: The presence of the methoxy group and hydroxyl group allows it to participate in various chemical reactions, making it a versatile compound in synthesis and research.
Comparison with Similar Compounds
4-Methoxypentan-2-ol can be compared with other similar compounds such as:
4-Methylpentan-2-ol: Both compounds have similar structures but differ in the presence of a methoxy group in this compound, which imparts different chemical properties.
4-Ethoxypentan-2-ol: This compound has an ethoxy group instead of a methoxy group, leading to variations in reactivity and solubility.
4-Methoxypentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions compared to this compound.
The uniqueness of this compound lies in its combination of a methoxy group and a hydroxyl group, which provides a balance of solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-methoxypentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVDVJQTXFTVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624859 | |
Record name | 4-Methoxypentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90971-84-9 | |
Record name | 4-Methoxypentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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